molecular formula C15H24O2Te B14227374 2,4,6-Triisopropylbenzenetellurinic acid CAS No. 736145-55-4

2,4,6-Triisopropylbenzenetellurinic acid

Cat. No.: B14227374
CAS No.: 736145-55-4
M. Wt: 363.9 g/mol
InChI Key: RHRJQWHDBKNDAQ-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenetellurinic acid is an organotellurium compound characterized by the presence of tellurium bonded to a benzene ring substituted with three isopropyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropylbenzenetellurinic acid typically involves the reaction of 2,4,6-Triisopropylbenzene with tellurium tetrachloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenetellurinic acid undergoes various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2,4,6-Triisopropylbenzenetellurinic acid has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzenetellurinic acid involves its interaction with various molecular targets, primarily through the tellurium center. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the tellurium center can undergo redox reactions, impacting cellular redox balance and potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a tellurium center.

    2,4,6-Triisopropylbenzene: The parent hydrocarbon without the tellurium substitution.

    2,4,6-Triisopropylphenol: Contains a hydroxyl group instead of a tellurium center.

Uniqueness

2,4,6-Triisopropylbenzenetellurinic acid is unique due to the presence of the tellurium center, which imparts distinct chemical properties and reactivity compared to its sulfur or oxygen analogs. The tellurium center allows for unique redox chemistry and coordination behavior, making it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

736145-55-4

Molecular Formula

C15H24O2Te

Molecular Weight

363.9 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)benzenetellurinic acid

InChI

InChI=1S/C15H24O2Te/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17)

InChI Key

RHRJQWHDBKNDAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[Te](=O)O)C(C)C

Origin of Product

United States

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